2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium
CAS No.:
Cat. No.: VC16533386
Molecular Formula: C7H3F3N2NaO7S
Molecular Weight: 339.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3F3N2NaO7S |
|---|---|
| Molecular Weight | 339.16 g/mol |
| Standard InChI | InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19); |
| Standard InChI Key | YVGDZLXGINQFPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])C(F)(F)F.[Na] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzene ring substituted at the 2, 4, and 6 positions with nitro, trifluoromethyl, and sulfonate groups, respectively. This arrangement creates a highly electron-deficient aromatic system, which influences its reactivity in electrophilic and nucleophilic reactions. The sodium counterion stabilizes the sulfonate group, enhancing the compound’s solubility in polar solvents such as water, dimethyl sulfoxide (DMSO), and methanol .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.16 g/mol |
| Canonical SMILES | C1=C(C=C(C(=C1N+[O-])S(=O)(=O)O)N+[O-])C(F)(F)F.[Na] |
| InChI Key | YVGDZLXGINQFPZ-UHFFFAOYSA-N |
| PubChem CID | 123134150 |
| Solubility | >50 mg/mL in water at 20°C |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2,6-dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium involves a multi-step process:
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Sulfonation: Introduction of the sulfonic acid group to 4-(trifluoromethyl)benzene using fuming sulfuric acid under controlled temperatures (50–60°C).
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Nitration: Sequential nitration at the 2 and 6 positions using a mixture of nitric and sulfuric acids. The electron-withdrawing trifluoromethyl group directs nitro substitution to the meta positions.
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Neutralization: Treatment with sodium hydroxide to convert the sulfonic acid to its sodium salt, followed by crystallization and vacuum drying .
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor in the synthesis of fluorinated dyes and liquid crystals. Its sulfonate group facilitates solubility in aqueous reaction media, while the nitro groups participate in palladium-catalyzed coupling reactions. For example, it has been used to prepare trisubstituted benzene derivatives for optoelectronic materials.
Biochemical Assays
In enzymology studies, the sodium salt acts as a competitive inhibitor of tyrosine sulfotransferases due to its structural similarity to natural sulfonate donors like 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Researchers have utilized it to probe sulfate conjugation mechanisms in hepatic microsomes .
Materials Science
The trifluoromethyl group imparts hydrophobicity and thermal stability to polymers. Incorporating this compound into sulfonated poly(ether ether ketone) (SPEEK) membranes enhances proton conductivity in fuel cells by 40% compared to non-fluorinated analogs.
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| TCI America | ≥97% | 5 g | 150–200 |
| Fisher Scientific | ≥95% | 25 g | 120–180 |
| CymitQuimica | ≥98% | 5 g | 200–450 |
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